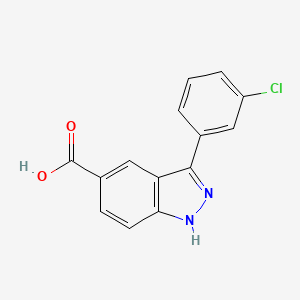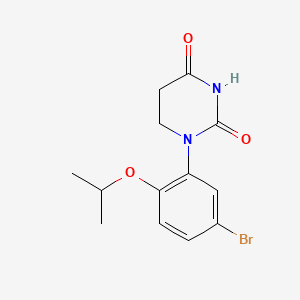
3-(3-chlorophenyl)-1H-indazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorophenyl group and a carboxylic acid moiety in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine, which then undergoes cyclization with a suitable carboxylic acid derivative to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced forms.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. It may also interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-chlorophenyl)-1H-indazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3-chlorophenyl)-1H-indazole-5-carboxylate: Ester derivative of the target compound.
3-(4-chlorophenyl)-1H-indazole-5-carboxylic acid: Similar compound with a different position of the chlorine atom on the phenyl ring.
Uniqueness
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the carboxylic acid moiety allows for versatile chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H9ClN2O2 |
|---|---|
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-3-1-2-8(6-10)13-11-7-9(14(18)19)4-5-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
PGYMRMCRQVOTDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC3=C2C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)




![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)




![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)

